![molecular formula C23H26N4O2 B2550947 6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2310123-29-4](/img/structure/B2550947.png)
6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a piperidine ring, and a pyridazinone core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline-2-carbonyl group can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Piperidine Ring Formation: The piperidine ring can be introduced through a reductive amination reaction, where a carbonyl compound reacts with an amine in the presence of a reducing agent.
Pyridazinone Core Formation: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of each step in the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions
6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperidine derivatives.
Aplicaciones Científicas De Investigación
6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, while the piperidine ring can modulate receptor activity. The pyridazinone core may contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline moieties, such as chloroquine and quinine.
Piperidine Derivatives: Compounds with piperidine rings, such as piperine and haloperidol.
Pyridazinone Derivatives: Compounds with pyridazinone cores, such as pyridazinone-based herbicides.
Uniqueness
6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct moieties, which confer a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
6-tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-23(2,3)20-10-11-21(28)27(25-20)17-12-14-26(15-13-17)22(29)19-9-8-16-6-4-5-7-18(16)24-19/h4-11,17H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMIUZBVNIAQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
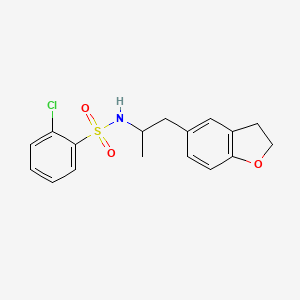
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)
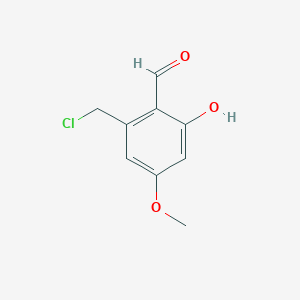
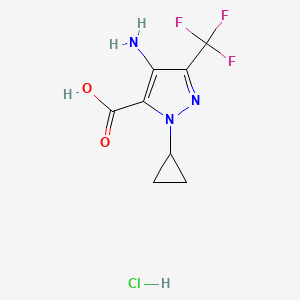
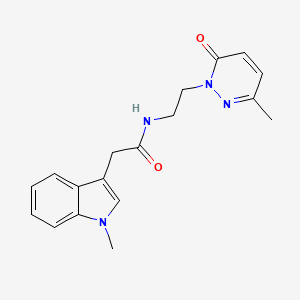
![N-[(thiophen-2-yl)methyl]-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2550872.png)
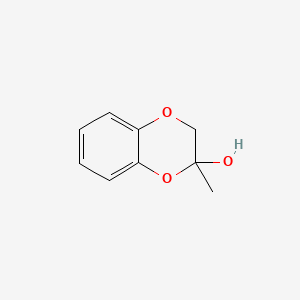
![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)
![2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2550875.png)
![(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine](/img/structure/B2550876.png)

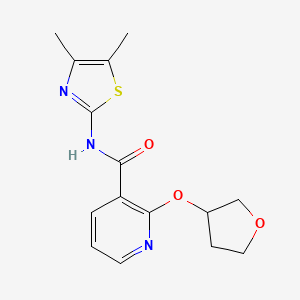
![N-(3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2550883.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)
